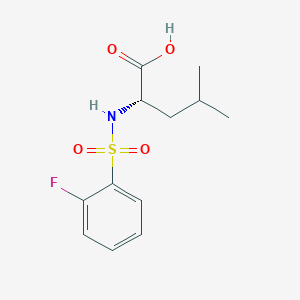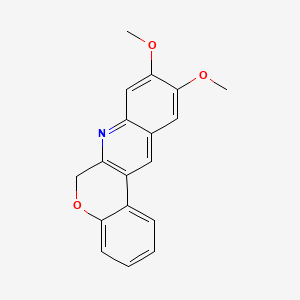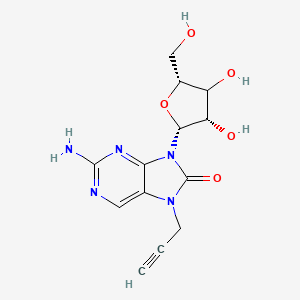
N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of 4-hydroxybenzoic acid, where the hydrogen atoms at positions 2, 3, 5, and 6 of the benzene ring are replaced by deuterium atoms. It is commonly used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4 involves the esterification of 4-hydroxybenzoic acid-2,3,5,6-D4 with n-pentanol. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in metabolic studies to trace the pathways of 4-hydroxybenzoic acid derivatives in biological systems.
Medicine: Investigated for its potential use as a preservative in pharmaceutical formulations due to its antimicrobial properties.
Industry: Utilized in the production of cosmetics and personal care products as a preservative.
Wirkmechanismus
The mechanism of action of N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4 involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The ester group can undergo hydrolysis to release 4-hydroxybenzoic acid, which can further interact with cellular pathways. The deuterium atoms provide stability to the compound, making it useful in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxybenzoate-2,3,5,6-D4: A methyl ester derivative with similar properties.
Ethyl 4-hydroxybenzoate-2,3,5,6-D4: An ethyl ester derivative used in similar applications.
Butyl 4-hydroxybenzoate-2,3,5,6-D4: A butyl ester derivative with comparable uses.
Uniqueness
N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4 is unique due to its longer alkyl chain, which provides increased lipophilicity and stability. This makes it particularly useful in applications requiring longer-lasting effects and enhanced stability .
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
pentyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3/i5D,6D,7D,8D |
InChI-Schlüssel |
ZNSSPLQZSUWFJT-KDWZCNHSSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCCCCC)[2H])[2H])O)[2H] |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)



![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)







